Lipophilicity Advantage: 2,2-Dichloroethoxybenzene Exhibits 1.1 Log Unit Higher XLogP3 Than the Monochloro Analog
The computed octanol-water partition coefficient (XLogP3) for 2,2-dichloroethoxybenzene is 3.5, compared to 2.4 for the monochloro analog 2-chloroethoxybenzene (CAS 622-86-6), yielding a difference of +1.1 log units [1][2]. For the ring-chlorinated isomer 2,4-dichlorophenetole (CAS 5392-86-9), the experimentally reported LogP is 3.39–3.73, placing the target compound's lipophilicity between the monochloro and aromatic-dichloro congeners, but achieved through side-chain rather than ring halogenation [3]. This means the target compound attains elevated lipophilicity without the electronic deactivation of the aromatic ring that accompanies ring chlorination.
| Evidence Dimension | Octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed) |
| Comparator Or Baseline | 2-Chloroethoxybenzene (CAS 622-86-6): XLogP3 = 2.4; 2,4-Dichlorophenetole (CAS 5392-86-9): LogP = 3.39–3.73 |
| Quantified Difference | ΔXLogP3 = +1.1 vs 2-chloroethoxybenzene; comparable to ring-dichlorinated isomer (Δ ≈ 0.1–0.2) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) and experimental LogP from vendor data |
Why This Matters
For applications involving liquid-liquid extraction, reversed-phase chromatography, or membrane permeability, a 1.1 log unit difference corresponds to a ~12.6-fold increase in partition coefficient, which can determine whether the compound successfully partitions into an organic phase or crosses a biological membrane.
- [1] PubChem CID 6454491, Benzene, dichloroethoxy-, XLogP3 = 3.5, National Library of Medicine. View Source
- [2] PubChem CID 12156, Benzene, (2-chloroethoxy)-, XLogP3 = 2.4, National Library of Medicine. View Source
- [3] Sielc.com, 2,4-Dichlorophenetole, LogP = 3.73; ChemSrc, 3,4-Dichlorophenetole, LogP = 3.39. Vendor-reported experimental LogP values. View Source
